molecular formula C23H30N2OS B088442 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine CAS No. 14759-05-8

2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine

Cat. No. B088442
CAS RN: 14759-05-8
M. Wt: 382.6 g/mol
InChI Key: ZDRKGFWEZAYCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, also known as Promazine, is a phenothiazine derivative that has been widely used in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism Of Action

2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine works by blocking dopamine receptors in the brain, which leads to a decrease in the release of dopamine. This results in a decrease in the activity of dopamine-dependent pathways, which can have a variety of effects on behavior and physiology.

Biochemical And Physiological Effects

2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been found to have a variety of biochemical and physiological effects, including sedation, antipsychotic effects, and antiemetic effects. It has also been found to have a suppressive effect on the immune system, making it a potential tool for studying the role of the immune system in various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine in lab experiments is its ability to selectively block dopamine receptors, allowing researchers to study the effects of dopamine on various biological processes. However, one limitation of using 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine is its potential to cause sedation and other side effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, including studies on its effects on other neurotransmitter systems, its potential as a treatment for various psychiatric disorders, and its potential as a tool for studying the immune system. Additionally, there is a need for further research on the safety and efficacy of 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, particularly in the context of its use in clinical settings.

Synthesis Methods

The synthesis of 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine involves the reaction of 2-chloro-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine with isopropanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, which is then purified by recrystallization.

Scientific Research Applications

2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been used in a variety of scientific research applications, including studies on neurotransmitter systems, drug addiction, and psychiatric disorders. It has been found to have an inhibitory effect on dopamine receptors, making it a valuable tool for studying the role of dopamine in various biological processes. Additionally, 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been used to study the effects of drugs on the reward system in the brain, as well as the underlying mechanisms of drug addiction.

properties

CAS RN

14759-05-8

Product Name

2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine

Molecular Formula

C23H30N2OS

Molecular Weight

382.6 g/mol

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-propan-2-yloxyphenothiazine

InChI

InChI=1S/C23H30N2OS/c1-17(2)26-19-11-12-23-21(16-19)25(20-9-4-5-10-22(20)27-23)15-13-18-8-6-7-14-24(18)3/h4-5,9-12,16-18H,6-8,13-15H2,1-3H3

InChI Key

ZDRKGFWEZAYCKH-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4C

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4C

Origin of Product

United States

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